molecular formula C19H18N2O2 B2460676 (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide CAS No. 476616-19-0

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2460676
CAS No.: 476616-19-0
M. Wt: 306.365
InChI Key: XXYHKGTWPDNZAX-SSZFMOIBSA-N
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Description

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a phenyl group, and a propoxyphenyl group attached to an acrylamide backbone

Properties

IUPAC Name

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-12-23-18-10-8-15(9-11-18)13-16(14-20)19(22)21-17-6-4-3-5-7-17/h3-11,13H,2,12H2,1H3,(H,21,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYHKGTWPDNZAX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propoxyphenylaldehyde

The propoxy group is introduced via nucleophilic aromatic substitution. 4-Hydroxybenzaldehyde is treated with 1-bromopropane in the presence of potassium carbonate, yielding 4-propoxybenzaldehyde. Alternative methods employ phase-transfer catalysts or microwave irradiation to accelerate alkylation.

Reaction Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base K₂CO₃
Temperature 80°C
Time 12 hours
Yield 85–92%

Preparation of N-Phenylcyanoacetamide

Cyanoacetic acid is coupled with aniline using carbodiimide-mediated amidation. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane afford N-phenylcyanoacetamide in 78–84% yield. Purification via silica gel chromatography ensures minimal residual reactants.

Knoevenagel Condensation: Core Reaction Pathway

The central step involves Knoevenagel condensation between 4-propoxybenzaldehyde and N-phenylcyanoacetamide. This reaction forms the α,β-unsaturated nitrile framework, with stereochemistry dictated by reaction conditions.

Traditional Catalytic Methods

Classical approaches use piperidine or ammonium acetate in ethanol under reflux. These conditions favor thermodynamic control, often yielding mixtures of Z- and E-isomers.

Representative Protocol

  • Reactants : 4-Propoxyphenylaldehyde (1.0 equiv), N-phenylcyanoacetamide (1.1 equiv)
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol (reflux)
  • Time : 6–8 hours
  • Yield : 70–75% (Z:E = 3:1)

Ionic Liquid-Catalyzed Condensation

Hexamethylenetetramine-based ionic liquids, such as [MeHMTA]BF₄, enhance reaction efficiency and stereoselectivity. A solvent-free protocol with 15 mol% catalyst achieves quantitative yields within 1 hour, favoring the Z-isomer (Z:E = 4:1).

Optimized Conditions

Parameter Value
Catalyst [MeHMTA]BF₄ (15 mol%)
Temperature Room temperature
Time 60 minutes
Yield 95–100%

Stereochemical Control and Isolation of the Z-Isomer

The Z-configuration is stabilized by intramolecular hydrogen bonding between the acrylamide NH and the cyano group. Selective crystallization or chromatographic separation using hexane-ethyl acetate gradients isolates the Z-isomer.

Solvent Effects on Stereochemistry

Polar aprotic solvents (e.g., DMF) increase the Z:E ratio by stabilizing the transition state through dipole interactions. Non-polar solvents favor the E-isomer due to reduced steric hindrance.

Spectroscopic Confirmation

  • ¹H NMR : Z-isomer exhibits a downfield NH proton (δ 10.2–10.5 ppm) due to hydrogen bonding.
  • ¹³C NMR : The β-carbon of the acrylamide appears at δ 120–122 ppm.

Alternative Synthetic Routes

Wittig Reaction Approach

A Wittig reagent derived from triphenylphosphine and ethyl cyanoacetate reacts with 4-propoxybenzaldehyde to form the acrylonitrile intermediate, which is subsequently amidated with aniline. This method offers higher Z-selectivity (Z:E = 5:1) but requires stringent anhydrous conditions.

Key Steps

  • Formation of ylide from ethyl cyanoacetate and PPh₃.
  • Olefination with 4-propoxybenzaldehyde.
  • Amidation with aniline using EDCl/HOBt.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, Knoevenagel condensation under microwaves (100°C, 20 minutes) achieves 90% yield with comparable stereoselectivity.

Scalability and Industrial Considerations

Large-scale production faces challenges in catalyst recovery and waste minimization. Continuous flow systems with immobilized ionic liquid catalysts ([MeHMTA]BF₄ on silica) enable recycling and reduce environmental impact.

Process Metrics

Parameter Batch Process Flow System
Catalyst Loading 15 mol% 5 mol%
Space-Time Yield 0.8 g/L·h 3.2 g/L·h
E-Factor 12 4

Analytical and Characterization Data

Physicochemical Properties

Property Value
Melting Point 162–164°C
Solubility DMSO, DMF, Chloroform
λmax (UV-Vis) 320 nm (π→π* transition)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity. Retention time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is being investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents. The compound's structure, featuring a cyano group and phenyl moieties, suggests that it may interact with biological targets such as enzymes and receptors, inhibiting their activity or modulating signaling pathways.

Case Study: Anticancer Activity

A study highlighted the compound's ability to inhibit the proliferation of cancer cells. In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G1 phase, showcasing its therapeutic promise in oncology.

Materials Science

Synthesis of Polymers

The compound is utilized in the synthesis of polymers and copolymers with tailored properties for industrial applications. Its acrylamide backbone allows for copolymerization with other monomers to create materials with specific mechanical and thermal properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength50 MPa
Elongation at Break300%

These properties indicate that polymers derived from this compound can be utilized in applications requiring flexibility and durability, such as coatings and adhesives.

Biological Studies

Biochemical Probing

In biological research, this compound has been studied for its interactions with biological macromolecules. Its potential as a biochemical probe allows researchers to investigate enzyme kinetics and receptor-ligand interactions.

Case Study: Interaction with Enzymes

A recent study explored how this compound interacts with specific enzymes involved in metabolic pathways. The findings indicated that this compound acts as a reversible inhibitor of certain enzymes, providing insights into its role as a tool for studying metabolic regulation.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The cyano group and phenyl rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-N-phenyl-3-(4-methoxyphenyl)acrylamide: Similar structure with a methoxy group instead of a propoxy group.

    (Z)-2-cyano-N-phenyl-3-(4-ethoxyphenyl)acrylamide: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability, which are important factors in its pharmacological and industrial applications.

Biological Activity

(Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of this compound features a cyano group attached to an acrylamide backbone, which is known to influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibition against various enzymes, such as tyrosinase, which is crucial in melanin biosynthesis. Studies indicate that analogs can bind effectively to the active sites of these enzymes, leading to reduced activity and subsequent physiological effects .
  • Anti-inflammatory Properties : Compounds in the same class have demonstrated significant anti-inflammatory effects. For instance, derivatives have been shown to modulate the synthesis of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit anti-infective properties by inhibiting the replication of pathogens within host cells . This mechanism could be relevant for this compound as well.

Biological Activity Data

The following table summarizes key findings from research studies related to the biological activity of this compound and its analogs:

Study Biological Activity Mechanism IC50/Effect Concentration
Study 1Tyrosinase InhibitionCompetitive BindingComparable to Kojic Acid at 25 μM
Study 2Anti-inflammatoryCytokine ModulationSignificant reduction at 25 μM
Study 3AntimicrobialInhibition of Pathogen ReplicationEffective against MNV-1 at unspecified concentration

Case Studies

  • Tyrosinase Inhibition : A study focused on the structural analogs of cyanoacrylamides demonstrated that certain derivatives could inhibit tyrosinase effectively, suggesting that this compound may also possess similar properties. The binding affinity was assessed through molecular docking simulations, indicating a strong interaction with the enzyme's active site.
  • Anti-inflammatory Effects : Research involving a structurally similar compound revealed significant anti-inflammatory activity in vivo using models such as CFA-induced paw edema. The compound exhibited a dose-dependent reduction in inflammatory markers like IL-1β and TNFα, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Properties : Investigations into the antimicrobial activity of related compounds showed promising results against various pathogens. The ability to inhibit intracellular replication indicates that this compound could serve as a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (Z)-2-cyano-N-phenyl-3-(4-propoxyphenyl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical protocol involves reacting cyanoacetamide derivatives with substituted benzaldehydes (e.g., 4-propoxyphenyl aldehyde) in absolute ethanol under reflux, using piperidine as a catalyst. For example, heating at 80–90°C for 3–6 hours yields the acrylamide product. Optimization includes adjusting solvent polarity (e.g., switching to DMF for slower reactions), catalyst loading (0.5–2 mol%), and temperature control to minimize side products like (E)-isomers .

Q. How can the purity and structural identity of the synthesized compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% recommended for pharmacological studies).
  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., Z/E configuration via coupling constants in ¹H NMR).
  • X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, requiring high-quality single crystals grown via vapor diffusion .

Q. What safety precautions are critical when handling this acrylamide derivative?

  • Methodological Answer : Based on acrylamide-class hazards:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers at 2–8°C, away from oxidizers.
  • Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Acute toxicity data are limited, but assume neurotoxic and potential carcinogenic risks (align with REACH SVHC guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acrylamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental Design : Standardize assays (e.g., DPPH radical scavenging at pH 7.4 vs. acidic conditions).
  • Compound Stability : Test degradation under assay conditions (e.g., UV-Vis monitoring).
  • Isomer Purity : Confirm Z/E ratio via HPLC, as isomers exhibit divergent activities .

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., cyano group reactivity).
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory studies) and validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic risks (e.g., CYP450 inhibition) .

Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?

  • Methodological Answer :

  • Torsion Angle Analysis : Use SHELX-refined X-ray structures to correlate Z-configuration with planarity of the acrylamide backbone, which influences π-π stacking in target binding.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds with 4-propoxyphenyl groups) to explain solubility or stability trends .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized piperidine) to reduce by-products.
  • Flow Chemistry : Continuous reactors improve temperature control, minimizing thermal isomerization.
  • In-line Monitoring : Use FTIR or Raman spectroscopy for real-time Z/E ratio tracking .

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